3-(Aminomethyl)cyclobutanecarboxylic acid
Overview
Description
3-(Aminomethyl)cyclobutanecarboxylic acid is a compound with the molecular formula C6H11NO2 . It is a type of carboxylic acid featuring a cyclobutanecarboxylic acid backbone .
Synthesis Analysis
The synthesis of this compound can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The unique four-membered ring of this compound brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In this compound, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical and Chemical Properties Analysis
This compound is a colorless solid under standard conditions . It has a molar mass of 129.16 g/mol . It has a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications
Potential in Boron Neutron Capture Therapy
- Boronated Aminocyclobutanecarboxylic Acid Synthesis : Research has explored the synthesis of novel boronated aminocyclobutanecarboxylic acids for potential use in boron neutron capture therapy (BNCT), a type of cancer treatment. The synthesis involves complex chemical reactions starting from readily available compounds (Kabalka & Yao, 2004).
- Development of BNCT Agents : Another study achieved the synthesis of an unnatural amino acid specifically designed as a potential BNCT agent, highlighting the compound's significance in developing new therapeutic agents (Srivastava, Singhaus, & Kabalka, 1997).
Medicinal Chemistry and Drug Development
- Synthesis for Medicinal Applications : Research demonstrates the use of strained aminomethyl-cycloalkanes, including cyclobutanes, in medicinal chemistry due to their unique structural features and biological properties. A study on palladium-catalyzed enantioselective C(sp3)–H arylation of such compounds highlights their potential in synthesizing biologically active molecules (Rodrigalvarez et al., 2022).
Industrial and Practical Applications
- Novel Synthesis Method : A novel and practical method for synthesizing 1-aminocyclobutanecarboxylic acid was developed, showing prospects for industrial application. This method is more convenient and practical compared to previous ones (Fu Zhi-feng, 2004).
- Rapid Synthesis of γ-Amino Acids : Efficient strategies for synthesizing enantiomerically pure cis-cyclobutane γ-amino acids have been developed, using photochemical reactions. Such methodologies are crucial for rapid access to these compounds for various applications (André et al., 2011).
Structurally Diverse Compound Synthesis
- Development of Structurally Unique Compounds : Research includes the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid. Such developments are important for creating structurally diverse compounds with potential applications in various fields (Radchenko et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKSBOBJGZMVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271838 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-95-3 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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